Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
Description
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 2177263-86-2) is a spirocyclic compound featuring a diazaspiro[4.5]decane core. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.40 g/mol . The structure includes a benzyl ester group at position 7 and an ethyl substituent at position 6 of the spiro framework. The (5R,6R) stereochemistry defines its spatial arrangement, influencing its physicochemical properties and reactivity. This compound is typically synthesized via multi-step routes involving protecting group strategies and cyclization reactions, as inferred from analogous spiro compound syntheses .
Properties
IUPAC Name |
benzyl (5S,10S)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-15-18(11-9-16(21)19-18)10-6-12-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,21)/t15-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYGFLKBYGKGK-YJBOKZPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1C(=O)OCC3=CC=CC=C3)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1C(=O)OCC3=CC=CC=C3)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone. For instance, the reaction between a diamine such as 1,2-diaminoethane and a ketone like cyclohexanone under acidic conditions can form the spirocyclic intermediate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylate group is typically introduced through an esterification reaction, where the spirocyclic intermediate is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide or chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Biological Studies: Its interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Chemical Biology: Used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or modulate the activity of these targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with receptor sites to either activate or block signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Group Variations
Key Observations:
- Protecting Groups: The benzyl ester in the target compound contrasts with the tert-butyl ester in , impacting stability and deprotection strategies. Benzyl esters are typically removed via hydrogenolysis, while tert-butyl esters require acidic conditions .
- Stereochemistry: The (5R,6R) configuration vs. (5S,6S) in may lead to divergent biological activities due to differences in molecular conformation and target binding .
Physicochemical Properties
- Stability: tert-butyl esters () are more resistant to hydrolysis than benzyl esters, making the latter preferable for prodrug strategies requiring controlled release .
Biological Activity
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate, with the CAS number 2177263-86-2, is a compound of significant interest due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 316.39 g/mol . This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to a class of diazaspiro compounds characterized by a spirocyclic structure that can influence its pharmacological properties. The presence of the benzyl group and the ethyl side chain may contribute to its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects. Notably:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- CNS Activity : The compound's structure suggests possible interactions with central nervous system (CNS) receptors, warranting further investigation into its neuropharmacological effects.
While specific mechanisms related to this compound remain largely unexplored, similar compounds in its class have been shown to interact with G-protein coupled receptors (GPCRs) and other signaling pathways . Understanding these interactions is crucial for elucidating the biological activity of this compound.
Study 1: Antimicrobial Evaluation
In a study evaluating various diazaspiro compounds for their antimicrobial properties, Rac-benzyl was tested against several bacterial strains. Results indicated a moderate inhibitory effect against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for further development in antimicrobial therapies.
Study 2: CNS Interaction
Another investigation focused on the CNS effects of related diazaspiro compounds. While Rac-benzyl was not the primary focus, its structural analogs demonstrated significant activity at serotonin receptors. This suggests that Rac-benzyl may also engage similar pathways, meriting detailed pharmacodynamic studies.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 2177263-86-2 |
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.39 g/mol |
| Antimicrobial Activity | Moderate against S. aureus and E. coli |
| Potential CNS Interaction | Possible based on structural analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
